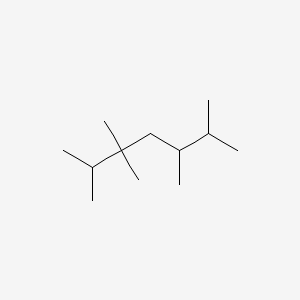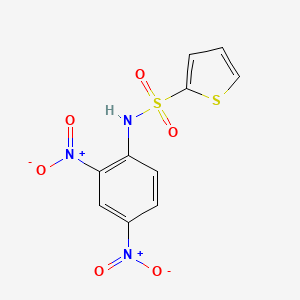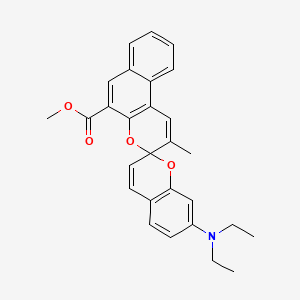
Methyl 7-(diethylamino)-2'-methylspiro(2H-1-benzopyran-2,3'-(3H)naphtho(2,1-b)pyran)-5'-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 7-(diethylamino)-2’-methylspiro(2H-1-benzopyran-2,3’-(3H)naphtho(2,1-b)pyran)-5’-carboxylate is a complex organic compound known for its unique structural properties This compound belongs to the class of spiro compounds, which are characterized by a spiro-connected cyclic system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-(diethylamino)-2’-methylspiro(2H-1-benzopyran-2,3’-(3H)naphtho(2,1-b)pyran)-5’-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core spiro structure, followed by the introduction of the diethylamino and methyl groups. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 7-(diethylamino)-2’-methylspiro(2H-1-benzopyran-2,3’-(3H)naphtho(2,1-b)pyran)-5’-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction pathway and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Methyl 7-(diethylamino)-2’-methylspiro(2H-1-benzopyran-2,3’-(3H)naphtho(2,1-b)pyran)-5’-carboxylate has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, dyes, and pigments.
Wirkmechanismus
The mechanism of action of Methyl 7-(diethylamino)-2’-methylspiro(2H-1-benzopyran-2,3’-(3H)naphtho(2,1-b)pyran)-5’-carboxylate involves its interaction with specific molecular targets and pathways. The diethylamino group may facilitate binding to biological receptors, while the spiro structure contributes to its stability and reactivity. The compound’s effects are mediated through various biochemical pathways, including enzyme inhibition and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Diethylspiro[2H-1-benzopyran-2,3’-[3H]naphtho[2,1-b]pyran]-7-amine
- Spiro[2H-1-benzopyran-2,3’-[3H]naphtho[2,1-b]pyran]-7-amine
Uniqueness
Methyl 7-(diethylamino)-2’-methylspiro(2H-1-benzopyran-2,3’-(3H)naphtho(2,1-b)pyran)-5’-carboxylate stands out due to its unique combination of functional groups and spiro structure
Eigenschaften
CAS-Nummer |
51988-29-5 |
|---|---|
Molekularformel |
C28H27NO4 |
Molekulargewicht |
441.5 g/mol |
IUPAC-Name |
methyl 7'-(diethylamino)-2-methylspiro[benzo[f]chromene-3,2'-chromene]-5-carboxylate |
InChI |
InChI=1S/C28H27NO4/c1-5-29(6-2)21-12-11-19-13-14-28(32-25(19)17-21)18(3)15-23-22-10-8-7-9-20(22)16-24(26(23)33-28)27(30)31-4/h7-17H,5-6H2,1-4H3 |
InChI-Schlüssel |
ISTVAESNCSYQNV-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC2=C(C=C1)C=CC3(O2)C(=CC4=C(O3)C(=CC5=CC=CC=C54)C(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Borabicyclo[3.3.1]nonane, 9-cyclohexyl-](/img/structure/B14637673.png)
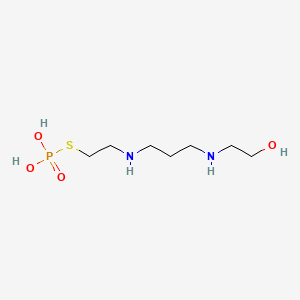
![Benzene, [[(2,2-dibromocyclopropyl)methoxy]methyl]-](/img/structure/B14637684.png)
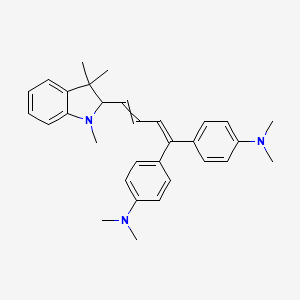
![4-[(2,2-Dimethylpropanoyl)oxy]-3-nitrobenzoic acid](/img/structure/B14637705.png)
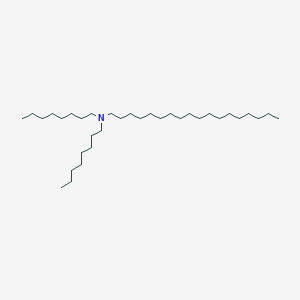
![1-{1-[(2-Bromophenyl)sulfanyl]pentan-2-yl}pyridin-2(1H)-imine](/img/structure/B14637715.png)
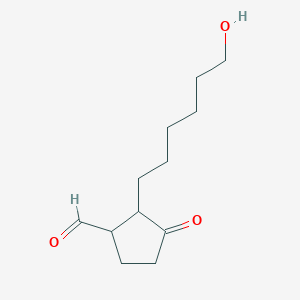


![2-{[3-(2,5-Dimethoxyphenyl)acryloyl]amino}benzoic acid](/img/structure/B14637729.png)
